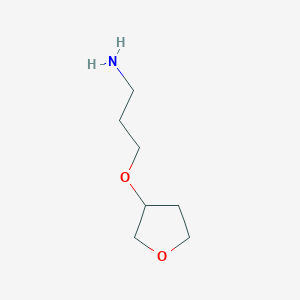

3-(3-Aminopropoxy)oxolane

Vue d'ensemble

Description

Synthesis Analysis

A study towards the synthesis of novel 3-aminopropoxy-substituted dioxins has been conducted . The phenolic compounds obtained were alkylated with N-1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde)-protected 3-bromopropan-1-amine to give the corresponding N-Dde protected 3-aminopropoxy-substituted tetrachlorodibenzo .

Molecular Structure Analysis

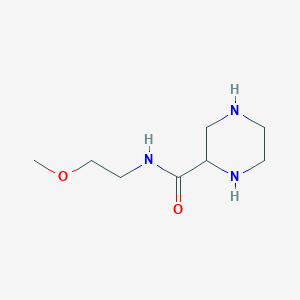

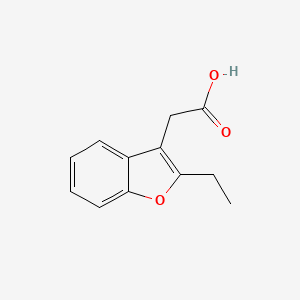

The molecule contains a total of 25 bonds. There are 10 non-H bonds, 3 rotatable bonds, 1 five-membered ring, 1 primary amine (aliphatic), 2 ethers (aliphatic), and 1 Oxolane .

Applications De Recherche Scientifique

Subheading Semiconducting Properties of Copper Complexes

A study explored the electrical properties of novel dioxime compounds containing the 1,3-oxolane group. These compounds demonstrated semiconducting properties, with specific attention to the activation energies and electrical conductivity types. The activation energies were calculated using the Arrhenius plot, and thermal probe measurements indicated n-type electrical conductivity (Aydogdu et al., 2003).

Surface Functionality of Aminosilanes

Subheading Maintaining Surface Functionality in Aqueous Media

The study addressed the issue of loss of surface functionality derived from aminosilanes when exposed to water at elevated temperatures. This loss was attributed to siloxane bond hydrolysis catalyzed by the amine functionality. The research aimed to find conditions for preparing hydrolytically stable amine-functionalized surfaces, revealing that certain preparation methods and structural features of aminosilanes enhance the hydrolytic stability of the silane-derived layers (Smith & Chen, 2008).

Synthesis of Pharmaceutical Compounds

Subheading Chiral 1,3-Oxazinan-2-ones from Carbohydrate Derivatives

The research presented a new method for synthesizing chiral 1,3-oxazinan-2-ones, which are intermediates in the production of pharmaceutical compounds and amino alcohols. The synthesis involved reactions of optically pure 3-hydroxy-gamma-butyrolactone with a primary amine, yielding amides that were subsequently reduced and carbonylated to form the desired class of compounds (Ella-Menye et al., 2005).

Catalytic Enantioselective Synthesis

Subheading Diverse Chiral 3,3-Disubstituted Oxindoles

This research focused on the catalytic enantioselective synthesis of 3,3-disubstituted oxindoles, structures prevalent in natural products, drugs, and pharmaceutically active compounds. Various catalytic enantioselective methods were developed to prepare a diverse array of chiral oxindoles, with a special emphasis on the construction of fully substituted C3 stereocenters. The study also detailed the design of phosphoramide-based bifunctional catalysts for enhancing the synthesis efficiency (Cao, Zhou, & Zhou, 2018).

X-ray Crystallography and Supramolecular Architecture

Subheading Structural Analysis of Oxolane Derivatives

In a study, the crystal structure of a compound containing an oxolane ring with six defined stereocenters was elucidated using X-ray crystallography. The compound exhibited a three-dimensional supramolecular architecture, with hydrogen bonds from the hydroxy group playing a crucial role in maintaining the structure. The study highlighted the importance of weak C-H···O=C hydrogen bonds in consolidating the network (Lo et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

3-(oxolan-3-yloxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c8-3-1-4-10-7-2-5-9-6-7/h7H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCPBPDHUYSLFCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

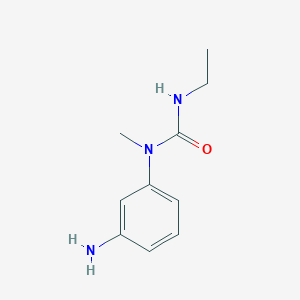

![2-Amino-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B1373969.png)

![2-[3-(2,2,2-Trifluoroethoxy)phenyl]acetic acid](/img/structure/B1373978.png)

![2-[(3,3,3-Trifluoropropyl)amino]acetonitrile](/img/structure/B1373982.png)

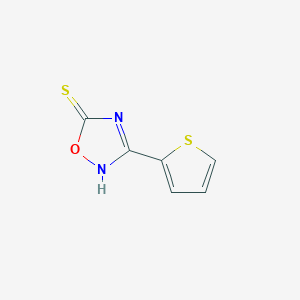

![{[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine](/img/structure/B1373983.png)